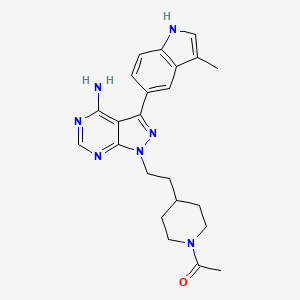
Alk5-IN-79
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alk5-IN-79 is a compound known for its potent inhibitory effects on activin receptor-like kinase 5 (ALK5). This compound exhibits significant anticancer activity by inhibiting the transforming growth factor-beta 1 (TGF-β1)/SMAD signaling pathway. This compound effectively reduces the production of extracellular matrix (ECM) and collagen deposition, demonstrating satisfactory pharmacokinetic properties and favorable in vivo tolerance .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Alk5-IN-79 are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions. For industrial production, the compound is typically prepared in a controlled laboratory environment, ensuring high purity and consistency .
Analyse Chemischer Reaktionen
Alk5-IN-79 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the compound’s functional groups to enhance its inhibitory effects.
Substitution: Common reagents used in these reactions include halogens and nucleophiles, which help in replacing specific atoms or groups within the compound.
Major Products: The primary products formed from these reactions are derivatives of this compound with enhanced pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Alk5-IN-79 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the ALK5 signaling pathway and its role in various diseases.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored for its potential in treating fibrotic diseases, cancer, and other conditions involving abnormal ECM production.
Industry: Utilized in the development of new therapeutic agents and drug formulations.
Wirkmechanismus
Alk5-IN-79 exerts its effects by blocking the TGF-β1/SMAD signaling pathway. This inhibition reduces the phosphorylation of SMAD proteins, preventing their translocation into the nucleus and subsequent activation of target genes. The compound’s molecular targets include ALK5 and other related kinases, which play crucial roles in various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Alk5-IN-79 is compared with other similar compounds, such as:
LY-364947: Another ALK5 inhibitor with similar inhibitory effects on the TGF-β1/SMAD pathway.
SB431542: Known for its potent inhibition of ALK5 and its use in studying TGF-β signaling.
Vactosertib: A clinical ALK5 inhibitor with a specific focus on cancer treatment.
This compound stands out due to its unique pharmacokinetic properties and favorable in vivo tolerance, making it a valuable tool in scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C23H27N7O |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
1-[4-[2-[4-amino-3-(3-methyl-1H-indol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C23H27N7O/c1-14-12-25-19-4-3-17(11-18(14)19)21-20-22(24)26-13-27-23(20)30(28-21)10-7-16-5-8-29(9-6-16)15(2)31/h3-4,11-13,16,25H,5-10H2,1-2H3,(H2,24,26,27) |
InChI-Schlüssel |
HCGVOSYLBCMBNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC2=C1C=C(C=C2)C3=NN(C4=NC=NC(=C34)N)CCC5CCN(CC5)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


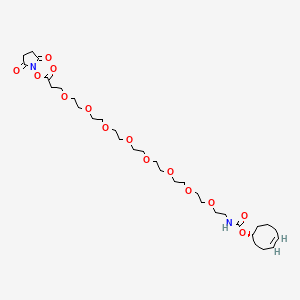
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12382268.png)
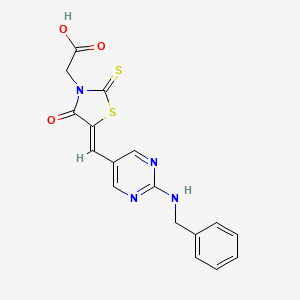
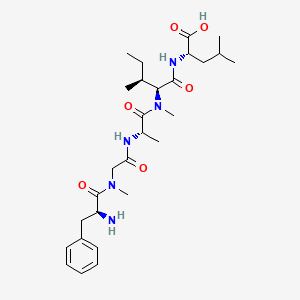
![4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one](/img/structure/B12382277.png)


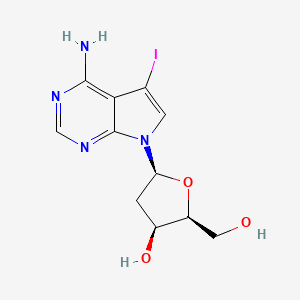
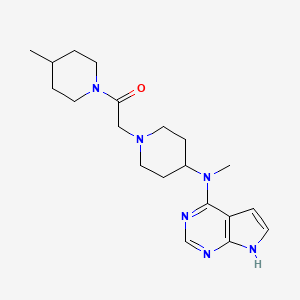
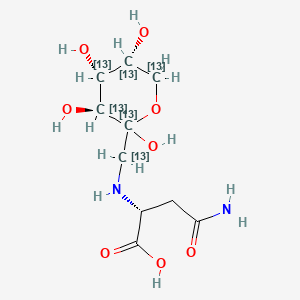
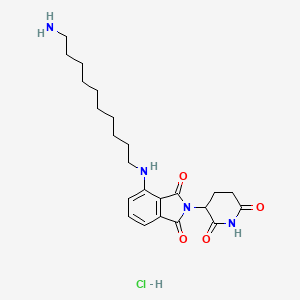
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)
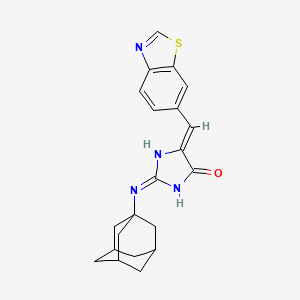
![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)
